molecular formula C10H22N2O3 B12882516 (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol CAS No. 653571-03-0

(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol

Cat. No.: B12882516
CAS No.: 653571-03-0
M. Wt: 218.29 g/mol
InChI Key: QZJGCVLCUAFLHL-BBBLOLIVSA-N
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Description

(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol is a chiral organic compound that features a pyrrolidine ring substituted with a hydroxybutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials to ensure the correct stereochemistry.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of Hydroxybutylamino Group: The hydroxybutylamino group can be introduced via nucleophilic substitution reactions, where a hydroxybutylamine reacts with an appropriate electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Industrial synthesis focuses on optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in asymmetric synthesis as a chiral catalyst or ligand.

Biology

    Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors in biochemical research.

    Biological Probes: Utilized as probes to study biological pathways and mechanisms.

Medicine

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R)-2-(2-((4-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol: shares structural similarities with other pyrrolidine derivatives such as:

Uniqueness

  • Stereochemistry : The specific stereochemistry of this compound may confer unique biological activity and selectivity.
  • Functional Groups : The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and potential applications.

Properties

CAS No.

653571-03-0

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

(2R,3S,4R)-2-[2-(4-hydroxybutylamino)ethyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C10H22N2O3/c13-6-2-1-4-11-5-3-8-10(15)9(14)7-12-8/h8-15H,1-7H2/t8-,9-,10+/m1/s1

InChI Key

QZJGCVLCUAFLHL-BBBLOLIVSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](N1)CCNCCCCO)O)O

Canonical SMILES

C1C(C(C(N1)CCNCCCCO)O)O

Origin of Product

United States

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